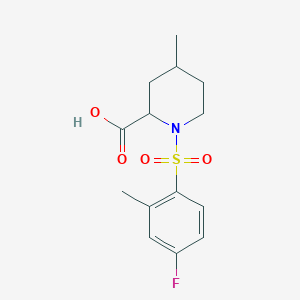
1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a selective inhibitor of the enzyme protein kinase B (PKB), also known as Akt, which plays a crucial role in regulating cell survival and proliferation. The inhibition of PKB by this compound has been shown to have anti-tumor effects, making it a promising candidate for the development of cancer treatments.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine involves the inhibition of PKB, a protein kinase that plays a key role in the regulation of cell survival and proliferation. By inhibiting PKB, this compound induces apoptosis in cancer cells and prevents their growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKB. This inhibition leads to a decrease in cell survival and proliferation, as well as an increase in apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine is its selectivity for PKB, which makes it a promising candidate for the development of cancer treatments with minimal side effects. However, its synthesis is complex and requires several steps, which can make it difficult to produce in large quantities. Additionally, further research is needed to determine its efficacy and safety in human clinical trials.
Orientations Futures
There are several future directions for the research and development of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine. One potential direction is the optimization of its synthesis method to improve yield and scalability. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials, as well as its potential as a treatment for other diseases such as inflammatory disorders. Finally, research into the mechanism of action of this compound could lead to the development of more effective and targeted cancer therapies.
Méthodes De Synthèse
The synthesis of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine involves several steps, starting with the reaction of cyclopropylamine with 2,3-dihydroindole-2,3-dione to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the desired amine product. The final step involves the addition of a sulfonyl chloride group to the amine using a reagent such as chlorosulfonic acid.
Applications De Recherche Scientifique
1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine has been extensively studied for its potential as an anti-cancer agent. In one study, it was shown to inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death. Another study demonstrated its effectiveness against pancreatic cancer cells, with a significant reduction in tumor growth observed in animal models.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-10-3-1-2-8-6-7-13(11(8)10)16(14,15)9-4-5-9/h1-3,9H,4-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEBQVRBWGKWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)


![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)

![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)

![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
![1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)
